LogP Comparison: 3-Methoxy vs. Unsubstituted Cyclohexylglycine
The predicted XLogP3-AA value for (2S)-2-amino-2-(3-methoxycyclohexyl)acetic acid is -2.0, compared to approximately -1.08 for unsubstituted cyclohexylglycine (Chg) [1] [2]. This substantial decrease in lipophilicity (ΔLogP ≈ -0.92) is attributable to the methoxy substituent and translates to markedly different predicted membrane permeability and aqueous solubility profiles, which are critical considerations for peptide-based drug design and biological assay compatibility.
Chg: LogP ≈ -1.08
ΔLogP ≈ -0.92
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -2.0 for (2S)-2-amino-2-(3-methoxycyclohexyl)acetic acid |
| Comparator Or Baseline | Unsubstituted cyclohexylglycine (Chg): LogP ≈ -1.08 (predicted logP); 4-methoxycyclohexylglycine: LogP predicted intermediate |
| Quantified Difference | 3-OCH₃-Chg is approximately 0.92 log units more hydrophilic than Chg |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
Lower lipophilicity predicts superior aqueous solubility for in vitro assays and reduces nonspecific membrane binding, making the 3-methoxy derivative preferable when hydrophobic-driven off-target effects must be minimized.
- [1] PubChem Compound Summary CID 106702705: (2S)-2-Amino-2-(3-methoxycyclohexyl)acetic acid. XLogP3-AA = -2. View Source
- [2] ChemBase: 2-amino-2-cyclohexylacetic acid (CAS 5664-29-9). Log P = -1.0832036. View Source
